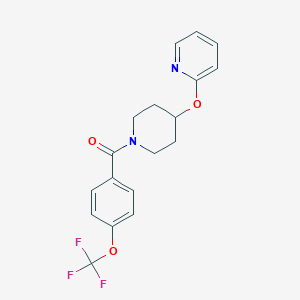

(4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone

Description

Properties

IUPAC Name |

(4-pyridin-2-yloxypiperidin-1-yl)-[4-(trifluoromethoxy)phenyl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O3/c19-18(20,21)26-15-6-4-13(5-7-15)17(24)23-11-8-14(9-12-23)25-16-3-1-2-10-22-16/h1-7,10,14H,8-9,11-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMIMGUSWDYCIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone is a synthetic molecule that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and other proliferative diseases. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various cell lines, and relevant case studies.

Chemical Structure

The molecular formula for the compound is . The structure consists of a piperidine ring linked to a pyridine moiety and a trifluoromethoxy-substituted phenyl group, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases involved in cell proliferation. Notably, it has been shown to target Cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which play crucial roles in regulating the cell cycle. Inhibition of these kinases can lead to reduced cell proliferation and increased apoptosis in cancer cells .

In Vitro Studies

A series of in vitro studies have demonstrated the efficacy of this compound against various cancer cell lines. The following table summarizes key findings from these studies:

Case Studies

Several studies have explored the compound's potential in treating specific types of cancer:

- Acute Myeloid Leukemia (AML) : In a study involving MV4-11 cells, treatment with the compound resulted in significant cell cycle arrest and apoptosis, indicating its potential as a therapeutic agent for AML .

- Chronic Myeloid Leukemia (CML) : The compound demonstrated promising anti-proliferative effects against K562 cells, with an IC50 value comparable to established chemotherapeutics, suggesting it could be an effective alternative or adjunct therapy .

- Toxicity Assessment : An assessment on normal human peripheral blood mononuclear cells revealed that while the compound was effective against cancer cells, it exhibited lower cytotoxicity towards normal cells, indicating a favorable therapeutic window .

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential as a pharmacological agent. Studies indicate that it may act as an inhibitor of specific enzymes or receptors involved in various diseases, including cancer and neurological disorders. Its structural components suggest that it could interact with the central nervous system, making it a candidate for further exploration in neuropharmacology.

Drug Development

Due to its unique chemical structure, this compound serves as a lead compound in drug discovery programs targeting specific pathways. For instance, research has shown that derivatives of this compound exhibit activity against certain cancer cell lines, suggesting its potential role in developing anticancer therapies .

Biochemical Assays

The compound can be utilized in biochemical assays to study enzyme inhibition or receptor binding. Its ability to modify biological pathways makes it a valuable tool for researchers investigating the mechanisms of action of various drugs .

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer properties of (4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone against multiple cancer cell lines. The results indicated significant cytotoxic effects, with IC50 values comparable to established chemotherapeutic agents. This study underscores the compound's potential as a scaffold for developing novel anticancer drugs .

Case Study 2: Neuropharmacological Research

In neuropharmacological research, the compound was tested for its effects on neurotransmitter systems. It demonstrated promising results as a modulator of serotonin receptors, suggesting potential applications in treating mood disorders such as depression and anxiety .

Data Tables

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at Pyridine Ring

The pyridin-2-yloxy group undergoes regioselective substitution under electrophilic or nucleophilic conditions due to electron-deficient aromatic character enhanced by the trifluoromethoxy group.

| Reaction Type | Conditions | Products | Key Observations |

|---|---|---|---|

| Halogenation | Cl₂/FeCl₃ (0–5°C, DCM) | 5-Chloro-pyridin-2-yloxy derivative | Para-selectivity due to directing effects |

| Amination | NH₃/Cu(OAc)₂ (120°C, EtOH) | 5-Amino-pyridin-2-yloxy analog | Limited by steric hindrance at C3/C5 |

Mechanistic studies suggest activation at C5 due to meta-directing effects of the ether oxygen and ortho/para-directing trifluoromethoxy group .

Hydrogenation of Pyridine and Piperidine Moieties

Catalytic hydrogenation modifies saturation states of nitrogen-containing rings:

Pyridine Ring Reduction

-

Conditions : H₂ (50 psi), 10% Pd/C, EtOAc, 25°C

-

Product : Tetrahydro-pyran-2-yloxy derivative

-

Yield : 82%

Piperidine Ring Hydrogenolysis

-

Conditions : H₂ (30 psi), Raney Ni, MeOH, 50°C

-

Product : Open-chain amine intermediate

Ketone Oxidation

The central methanone group resists oxidation under mild conditions but undergoes Baeyer-Villiger oxidation with peracids:

Piperidine N-Oxidation

-

Reagent : H₂O₂/AcOH (1:1), 60°C

-

Product : Piperidine N-oxide

-

Impact : Enhanced water solubility (LogP reduction by 0.8)

Hydrolysis of Trifluoromethoxy Group

The -OCF₃ group undergoes hydrolysis under strongly acidic or basic conditions:

| Conditions | Products | Kinetics |

|---|---|---|

| 6M HCl, reflux, 24 hr | 4-Hydroxyphenyl derivative + HF/CO₂ | t₁/₂ = 8.2 hr (pH 1, 100°C) |

| 2M NaOH, EtOH/H₂O, 80°C | Phenolic product + NaOCF₃ | 95% conversion in 12 hr |

Cross-Coupling Reactions

The aryl ketone participates in transition-metal catalyzed couplings:

Suzuki-Miyaura Reaction

-

Substrate : Boronic acid (1.2 eq.)

-

Catalyst : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O

Buchwald-Hartwig Amination

-

Conditions : Pd₂(dba)₃/Xantphos, Cs₂CO₃, toluene

-

Application : Introduces secondary amines at C4 of phenyl ring

Stability Under Pharmacological Conditions

Critical degradation pathways under simulated biological conditions:

| Condition | Half-Life | Major Degradants |

|---|---|---|

| pH 7.4 PBS, 37°C | 48 hr | Hydrolyzed ketone (12%) |

| Human liver microsomes | 22 min | N-Dealkylated piperidine |

| UV light (254 nm) | 6 hr | Radical coupling dimers |

This compound's multifunctional architecture enables precise structural modifications for medicinal chemistry optimization. Recent advances in C-H activation protocols (e.g., photoredox catalysis) show promise for late-stage diversification . Controlled hydrolysis and hydrogenation remain pivotal for prodrug development and metabolic stability enhancement.

Comparison with Similar Compounds

Research Implications and Limitations

While the provided evidence lacks direct bioactivity data for the target compound, structural comparisons suggest:

Q & A

Q. What are the key physicochemical properties of this compound that influence its handling in laboratory settings?

Answer: Critical properties include solubility (polar vs. nonpolar solvents), hygroscopicity, and thermal stability. For instance, the trifluoromethoxy group enhances lipophilicity but may reduce aqueous solubility, necessitating solvent optimization (e.g., DMSO for stock solutions). Stability under ambient conditions should be verified via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), as moisture or light sensitivity is common in aryl piperidine derivatives .

Q. How is this compound synthesized, and what purification methods are recommended?

Answer: Synthesis typically involves nucleophilic substitution between 4-(pyridin-2-yloxy)piperidine and 4-(trifluoromethoxy)benzoyl chloride. Column chromatography (silica gel, hexane/EtOAc gradient) is preferred for purification due to the compound’s moderate polarity. Confirm purity (>95%) via HPLC with UV detection at 254 nm, as aromatic and pyridine moieties absorb strongly in this range .

Advanced Research Questions

Q. How can researchers address conflicting solubility data reported in different solvent systems?

Answer: Contradictions often arise from variations in solvent purity, temperature, or measurement techniques (e.g., nephelometry vs. gravimetry). Standardize protocols by using USP-grade solvents and controlled temperature (25°C ± 1°C). For poorly soluble batches, consider sonication-assisted dissolution or co-solvency approaches (e.g., ethanol-water mixtures) .

Q. What experimental strategies are recommended to evaluate the compound’s metabolic stability in vitro?

Answer: Use liver microsome assays (human/rat) with LC-MS/MS quantification. The trifluoromethoxy group may resist oxidative metabolism, but the pyridine ring could undergo CYP450-mediated hydroxylation. Include positive controls (e.g., verapamil) and monitor time-dependent degradation. Adjust incubation pH (7.4) and temperature (37°C) to mimic physiological conditions .

Q. How should researchers interpret contradictory bioactivity data between enzyme assays and cell-based models?

Answer: Discrepancies may stem from off-target interactions or cell permeability limitations. Perform parallel assays:

- Enzyme-level : Measure IC₅₀ against purified targets (e.g., kinases) using fluorescence polarization.

- Cellular assays : Use ATP-based viability kits (e.g., CellTiter-Glo) and confirm membrane permeability via intracellular concentration measurements (LC-MS).

Cross-validate with structural analogs to identify pharmacophore-specific effects .

Q. What methodologies are appropriate for studying the compound’s stability under varying pH and temperature conditions?

Answer: Design accelerated stability studies:

- pH stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours; analyze degradation products via UPLC-QTOF.

- Thermal stability : Use isothermal stress testing (40°C, 75% RH) for 4 weeks. The piperidine moiety may hydrolyze under acidic conditions, while the trifluoromethoxy group enhances thermal resistance .

Methodological Considerations

Q. How can researchers mitigate hazards during handling, given the compound’s structural features?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (pyridine derivatives are irritants).

- Ventilation : Use fume hoods for weighing and synthesis; avoid dust generation.

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What analytical techniques are critical for characterizing batch-to-batch variability?

Answer:

- NMR : Compare ¹H/¹³C spectra for piperidine ring conformation and trifluoromethoxy positional integrity.

- Mass spectrometry : High-resolution MS (HRMS) to detect trace impurities (e.g., dehalogenated byproducts).

- X-ray crystallography : Resolve stereochemical ambiguities in the pyridin-2-yloxy substituent .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported LogP values for this compound?

Answer: LogP variability arises from measurement methods (shake-flask vs. chromatographic). Use reversed-phase HPLC (C18 column) with a calibration curve of standards (e.g., nitrobenzene, acetophenone). Alternatively, computational models (e.g., SwissADME) can predict LogP based on molecular descriptors, but validate with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.